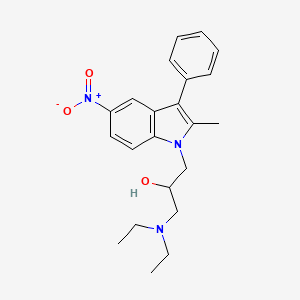
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as BDIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. BDIA belongs to the family of isoquinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide acts as a dopamine D2 receptor agonist, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the anticonvulsant and antidepressant effects of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. Additionally, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.
Biochemical and Physiological Effects:
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is believed to be responsible for its anticonvulsant and antidepressant effects. N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to inhibit the reuptake of serotonin and norepinephrine, which further contributes to its antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several advantages for use in lab experiments. It has a high affinity for dopamine D2 receptors and exhibits anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders. However, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has several limitations, including its low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One potential avenue of research is the development of more water-soluble derivatives of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, which could improve its in vivo efficacy. Additionally, further research is needed to fully understand the mechanisms underlying the anticonvulsant and antidepressant effects of N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. Finally, N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide could be investigated as a potential treatment for other neurological disorders, such as schizophrenia and bipolar disorder.
Métodos De Síntesis
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-bromo-4,5-dimethylbenzene with 3,4-dihydro-2(1H)-isoquinolinone followed by the addition of acetic anhydride. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential applications in drug development. It has been shown to have a high affinity for dopamine D2 receptors and has been investigated as a potential treatment for Parkinson's disease. N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has also been shown to exhibit anticonvulsant and antidepressant effects, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(2-bromo-4,5-dimethylphenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O/c1-13-9-17(20)18(10-14(13)2)21-19(23)12-22-8-7-15-5-3-4-6-16(15)11-22/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDPOHEUEVSIQEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)NC(=O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[3,5-dioxo-4-(2-thienylmethylene)-1-pyrazolidinyl]benzoate](/img/structure/B5179270.png)
![3-(3-thienyl)-5-[3-(1H-1,2,4-triazol-1-yl)propyl]-1,2,4-oxadiazole](/img/structure/B5179277.png)
![N~2~-(2-methoxyphenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5179284.png)
![3-(4-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B5179291.png)
![1-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B5179303.png)
![4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxyphenyl)-2-piperazinone](/img/structure/B5179311.png)

![N-[3-(isopropylamino)-2-nitrosophenyl]acetamide](/img/structure/B5179318.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)

![5-[3-(1-butyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5179348.png)

![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)